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Sulfopyruvic Acid Dilithium Salt

PEPCK inhibition gluconeogenesis enzyme kinetics

Researchers studying gluconeogenesis or archaeal metabolism require a stable, multi-target sulfopyruvate analog for enzyme assays. Sulfopyruvic Acid Dilithium Salt addresses this need: • Competitive PEPCK inhibitor (Ki=37 µM) - 2.4× more potent than oxalate • Alternative MDH substrate (Km=6.3 mM) enabling coupled NADH spectrophotometric assay at 340 nm • Structurally validated by X-ray co-crystal structures (PDB: 3DT7, 4GMM, 5FH4, 9EJ3, 1M1B) • Dedicated substrate for sulfopyruvate decarboxylase (EC 4.1.1.79) in coenzyme M biosynthesis studies. Stable, water-soluble dilithium salt eliminates in-house synthesis burden. Consistent quality for reproducible enzymology.

Molecular Formula C₃H₄Li₂O₆S
Molecular Weight 182.01
CAS No. 103963-67-3
Cat. No. B1148271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfopyruvic Acid Dilithium Salt
CAS103963-67-3
Synonyms2-Oxo-3-sulfo-propanoic Acid Dilithium Salt;  2-Oxo-3-sulfo-propanoic Acid Lithium Salt
Molecular FormulaC₃H₄Li₂O₆S
Molecular Weight182.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfopyruvic Acid Dilithium Salt: Biochemical Profile


Sulfopyruvic Acid Dilithium Salt (CAS 103963-67-3; molecular formula C₃H₄Li₂O₆S; MW 182.01) is the stable, water-soluble dilithium salt of β-sulfopyruvic acid (2-carboxy-2-oxoethanesulfonic acid), an α-keto acid belonging to the carboxyalkanesulfonic acid class [1]. Structurally, it is an isoelectronic and reasonably isosteric analog of oxaloacetate, featuring a sulfonate group at the C3 position in place of the C4 carboxylate of oxaloacetate [2]. The compound is commercially available as an analytical standard (≥97.0% purity by TLC) and is primarily utilized in enzymology research as a substrate-analog inhibitor of phosphoenolpyruvate carboxykinase (PEPCK) and PEP mutase, as well as an alternative substrate of malate dehydrogenase [1]. Its biochemical relevance spans cysteine sulfonate metabolism, gluconeogenesis enzyme inhibition, and archaeal coenzyme M biosynthesis pathways [2][3].

Why Generic Substitution Fails for Sulfopyruvic Acid Dilithium Salt


Although sulfopyruvate shares structural homology with oxaloacetate and pyruvate derivatives, direct substitution by any single analog fails to replicate its multi-target interaction profile. β-Sulfopyruvate simultaneously serves as a micromolar competitive inhibitor of PEPCK (Ki = 37 µM), a 22 µM inhibitor of PEP mutase, and an alternative substrate of malate dehydrogenase (Km = 6.3 mM; Vmax ≈ 40% of oxaloacetate) [1][2][3]. In contrast, oxalate inhibits PEPCK but lacks malate dehydrogenase substrate activity; bromopyruvate acts as an irreversible alkylating agent rather than a reversible inhibitor; and the structurally related β-sulfinylpyruvate is inherently unstable, decomposing spontaneously to sulfite and pyruvate [2][4][5]. Furthermore, sulfopyruvate is the only member of this analog family that serves as the specific substrate for the dedicated enzyme sulfopyruvate decarboxylase (EC 4.1.1.79), which does not accept pyruvate or phosphonopyruvate [6]. These divergent interaction profiles mean that no single in-class compound can substitute for β-sulfopyruvate dilithium salt across the full range of its established biochemical applications.

Quantitative Differentiation Against Closest Analogs


PEPCK Inhibition Potency vs. Oxalate

In a direct head-to-head comparison within the same study, β-sulfopyruvate inhibits the H477R variant of rat cytosolic PEPCK with a Ki of 37 µM, whereas oxalate — a widely used OAA-mimetic competitive inhibitor — exhibits a Ki of 89 µM in the same enzyme system under identical assay conditions (measured in the OAA → PEP direction) [1][2]. This corresponds to a 2.4-fold greater inhibitory potency for β-sulfopyruvate relative to oxalate. Notably, phosphoglycolate and 3-phosphonopropionate, which mimic PEP rather than OAA, exhibit Ki values in the millimolar range, making them substantially weaker inhibitors [1].

PEPCK inhibition gluconeogenesis enzyme kinetics

Malate Dehydrogenase Alternative Substrate Kinetics

β-Sulfopyruvate functions as an alternative substrate of mitochondrial malate dehydrogenase (mMDH), enabling NADH-dependent reduction with an apparent Km of 6.3 mM and a Vmax equal to approximately 40% of that observed with the native substrate oxaloacetate [1]. In the same study, oxaloacetate exhibits a substantially lower Km (typical literature values for mMDH range from 50–166 µM across species), reflecting the native enzyme's far higher affinity for its physiological substrate [2]. Despite this lower affinity, β-sulfopyruvate's ability to sustain catalytic turnover at ~40% of oxaloacetate's maximal rate makes it a uniquely useful enzymatic probe — it is reduced productively rather than acting as a dead-end inhibitor. This property forms the basis of a convenient spectrophotometric assay for β-sulfopyruvate quantification [1].

malate dehydrogenase alternative substrate enzyme kinetics

Chemical Stability vs. β-Sulfinylpyruvate

A critical differentiation exists between two structurally analogous products of cysteine catabolite transamination: β-sulfinylpyruvate (from cysteinesulfinate) and β-sulfopyruvate (from cysteinesulfonate). Whereas β-sulfinylpyruvate is unstable and decomposes spontaneously to sulfite and pyruvate under physiological conditions, β-sulfopyruvate is stable and is reduced by malate dehydrogenase to β-sulfolactate, which is subsequently excreted in urine [1][2]. This stability differential is a class-level property: within the family of oxidized cysteine-derived α-keto acids, only the sulfonate analog (β-sulfopyruvate) — not the sulfinate or the parent pyruvate — possesses the requisite chemical stability for reproducible in vitro enzymological studies. The dilithium salt form further enhances this stability by providing a well-defined, non-hygroscopic solid that remains stable under recommended storage conditions (2–8°C) with ≤15% water content .

chemical stability cysteine sulfonate metabolism oxidized cysteine derivatives

Sulfopyruvate Decarboxylase Substrate Specificity

Sulfopyruvate decarboxylase (EC 4.1.1.79), a thiamine diphosphate-dependent enzyme involved in archaeal coenzyme M biosynthesis, specifically catalyzes the decarboxylation of 3-sulfopyruvate to 2-sulfoacetaldehyde and CO₂ [1]. Critically, this enzyme does not accept either pyruvate or phosphonopyruvate as alternative substrates, as confirmed by the IUBMB Enzyme Commission annotation and experimentally verified using the recombinantly expressed ComDE enzyme complex from Methanocaldococcus jannaschii [1][2]. This substrate specificity is unique among the pyruvate/oxaloacetate analog family: neither oxaloacetate, pyruvate, bromopyruvate, oxalate, nor phosphonopyruvate can substitute for 3-sulfopyruvate in this biosynthetic pathway. The enzyme is also oxygen-sensitive, requiring anaerobic or reducing conditions for activity, which imposes additional constraints on experimental design [2].

sulfopyruvate decarboxylase coenzyme M biosynthesis substrate specificity

Optimal Research Application Scenarios


PEPCK Inhibitor Screening and Gluconeogenesis Research

β-Sulfopyruvate dilithium salt serves as a competitive inhibitor of cytosolic PEPCK with a Ki of 37 µM — 2.4-fold more potent than the commonly used oxalate standard (Ki = 89 µM) [8]. Its well-characterized binding mode, confirmed by multiple X-ray co-crystal structures with rat cytosolic PEPCK (PDB entries 3DT7, 4GMM, 5FH4, 9EJ3), makes it the preferred tool compound for structural biology studies of PEPCK active-site architecture and for establishing inhibitor recognition baselines in gluconeogenesis research [8][9]. Unlike oxalate, which is a simple dicarboxylate with broad metal-chelating properties, β-sulfopyruvate's sulfonate moiety provides a structurally defined pharmacophore that mimics the oxaloacetate carboxylate while enabling distinct active-site interactions [3].

Spectrophotometric Quantification in Cysteine Catabolism

β-Sulfopyruvate dilithium salt is uniquely positioned as both the analyte and the enzymatic substrate in a coupled spectrophotometric assay: malate dehydrogenase catalyzes the NADH-dependent reduction of β-sulfopyruvate to β-sulfolactate (apparent Km = 6.3 mM; Vmax ≈ 40% of oxaloacetate), enabling direct quantification via NADH oxidation monitored at 340 nm [8]. This assay, established by Weinstein and Griffith (1986), provides a convenient method for measuring β-sulfopyruvate concentrations in studies of cysteine sulfonate transamination and metabolism. The dilithium salt form ensures high aqueous solubility and chemical stability — properties not shared by the unstable β-sulfinylpyruvate analog — making it the only reliable standard for calibrating such assays [9].

PEP Mutase Mechanistic Studies

The crystal structure of PEP mutase from Mytilus edulis in complex with Mg(II) and sulfopyruvate (Ki = 22 µM) at 2.25 Å resolution (PDB 1M1B) provides atomic-level detail of how the sulfopyruvate sulfonyl group mimics the phosphonyl moiety of the reaction product phosphonopyruvate [8]. This structural information has been instrumental in elucidating the dissociative phosphoryl transfer mechanism of PEP mutase catalysis. The availability of β-sulfopyruvate dilithium salt as a stable, commercially sourced inhibitor (rather than requiring in-house synthesis) enables laboratories to reproduce and extend these mechanistic investigations without the synthetic burden described in the original Weinstein and Griffith protocol [8][9].

Archaeal Coenzyme M Biosynthesis Research

Sulfopyruvate decarboxylase (EC 4.1.1.79) is a dedicated, thiamine diphosphate-dependent enzyme that specifically converts 3-sulfopyruvate to 2-sulfoacetaldehyde in the coenzyme M biosynthetic pathway of methanogenic archaea [8]. Critically, this enzyme does not accept pyruvate or phosphonopyruvate as alternative substrates, making β-sulfopyruvate dilithium salt an indispensable reagent for laboratories studying archaeal metabolism, methanogenesis, or coenzyme M biochemistry [8][9]. The enzyme's oxygen sensitivity further demands that experiments be conducted under strictly anaerobic or reducing conditions, reinforcing the need for a stable, pre-prepared substrate stock solution from a reliable commercial source [9].

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